molecular formula C7H7Cl2F2N B6277834 2-chloro-4,5-difluoro-N-methylaniline hydrochloride CAS No. 2763760-15-0

2-chloro-4,5-difluoro-N-methylaniline hydrochloride

Cat. No. B6277834
CAS RN: 2763760-15-0
M. Wt: 214
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4,5-difluoro-N-methylaniline hydrochloride (2C4F5NMHCl) is an organic compound belonging to the family of quaternary ammonium salts, which are widely used in various scientific research applications. 2C4F5NMHCl is a colorless, water-soluble solid with a melting point of 68-70°C and a boiling point of 215-217°C, which makes it suitable for laboratory experiments. It is an important building block in the synthesis of various pharmaceuticals and has been extensively studied in recent years.

Scientific Research Applications

2-chloro-4,5-difluoro-N-methylaniline hydrochloride has a wide range of scientific research applications, including in the fields of medicinal chemistry, biochemistry and pharmacology. It has been used in the synthesis of various pharmaceuticals, including antifungal and anti-cancer agents. It has also been used in the synthesis of various organic compounds, such as quaternary ammonium salts, which are used in the synthesis of detergents and surfactants. 2-chloro-4,5-difluoro-N-methylaniline hydrochloride has also been used in the synthesis of various catalysts and ligands, which are important in various organic synthesis processes.

Mechanism of Action

2-chloro-4,5-difluoro-N-methylaniline hydrochloride is an organic compound that acts as an acid-base catalyst in various organic synthesis processes. It is able to catalyze the formation of various organic compounds through proton transfer reactions, which involve the transfer of protons from one molecule to another. This allows for the formation of various organic compounds, such as quaternary ammonium salts, which are important for various industrial applications.
Biochemical and Physiological Effects
2-chloro-4,5-difluoro-N-methylaniline hydrochloride has been extensively studied in recent years for its biochemical and physiological effects. It has been found to have anti-inflammatory and anti-bacterial effects, as well as being able to inhibit the growth of various microorganisms. It has also been found to have antioxidant and anti-cancer properties, as well as being able to reduce the toxicity of certain drugs.

Advantages and Limitations for Lab Experiments

2-chloro-4,5-difluoro-N-methylaniline hydrochloride has several advantages for laboratory experiments. It is a water-soluble compound, which makes it suitable for aqueous solutions. It is also a relatively inexpensive compound, making it a cost-effective choice for laboratory experiments. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, it is important to note that 2-chloro-4,5-difluoro-N-methylaniline hydrochloride is a toxic compound and should be handled with care.

Future Directions

The future potential of 2-chloro-4,5-difluoro-N-methylaniline hydrochloride is vast, as its uses in medicinal chemistry, biochemistry and pharmacology are still being explored. One potential future direction is the development of new pharmaceuticals and drugs based on its structure. Additionally, 2-chloro-4,5-difluoro-N-methylaniline hydrochloride could be used as a catalyst in the synthesis of various organic compounds, such as quaternary ammonium salts, which are important for various industrial applications. Furthermore, its biochemical and physiological effects could be further studied in order to develop new drugs and treatments. Finally, its potential as an antioxidant and anti-cancer agent could be further explored.

Synthesis Methods

2-chloro-4,5-difluoro-N-methylaniline hydrochloride can be synthesized through a multi-step process, starting with the reaction of 4-chloro-2-fluoroaniline and N-methyl-4-chloro-2-fluoroaniline with sodium hydroxide in aqueous solution. The resulting salt is then treated with hydrochloric acid and heated to obtain the desired product. This synthesis method is simple and cost-effective, making it suitable for industrial production.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-4,5-difluoro-N-methylaniline hydrochloride involves the reaction of 2-chloro-4,5-difluoroaniline with methylamine followed by hydrochloric acid to form the desired product.", "Starting Materials": [ "2-chloro-4,5-difluoroaniline", "Methylamine", "Hydrochloric acid" ], "Reaction": [ "Add 2-chloro-4,5-difluoroaniline to a reaction vessel", "Add methylamine to the reaction vessel and stir for several hours", "Add hydrochloric acid to the reaction mixture to form the hydrochloride salt of the product", "Isolate the product by filtration and wash with water", "Dry the product under vacuum to obtain 2-chloro-4,5-difluoro-N-methylaniline hydrochloride" ] }

CAS RN

2763760-15-0

Product Name

2-chloro-4,5-difluoro-N-methylaniline hydrochloride

Molecular Formula

C7H7Cl2F2N

Molecular Weight

214

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.